molecular formula C18H17N3O3 B11694850 N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methylphenoxy)acetohydrazide

N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methylphenoxy)acetohydrazide

Cat. No.: B11694850
M. Wt: 323.3 g/mol
InChI Key: LSAALTKDKDQNHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N-(2-hydroxy-1-methylindol-3-yl)imino-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C18H17N3O3/c1-12-7-9-13(10-8-12)24-11-16(22)19-20-17-14-5-3-4-6-15(14)21(2)18(17)23/h3-10,23H,11H2,1-2H3

InChI Key

LSAALTKDKDQNHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N=NC2=C(N(C3=CC=CC=C32)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE typically involves the condensation of 1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with 2-(4-methylphenoxy)acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. Methanesulfonic acid (MsOH) is often used as a catalyst, and the reaction is performed in methanol (MeOH) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions include various substituted indole derivatives, oxo compounds, and hydrazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways . It also inhibits the proliferation of certain viruses by interfering with viral replication processes .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE
  • N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE

Uniqueness

N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 4-methylphenoxy group enhances its lipophilicity and may improve its ability to cross cell membranes, making it a promising candidate for drug development.

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